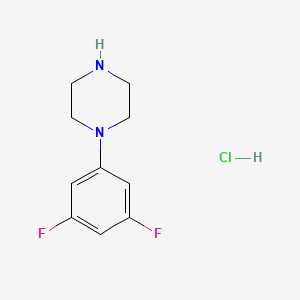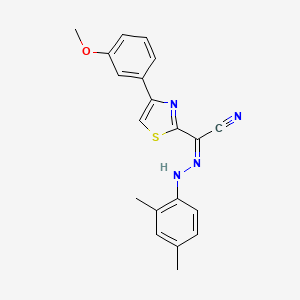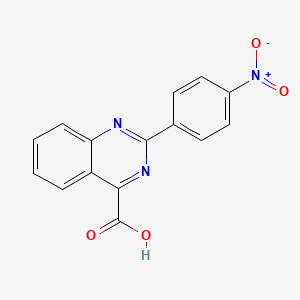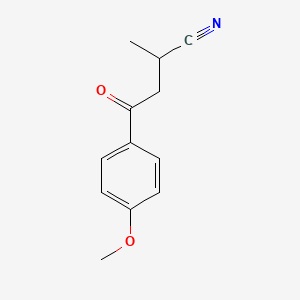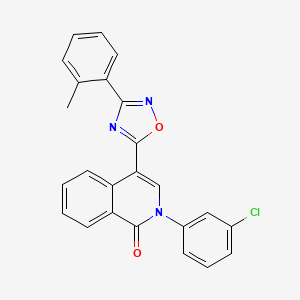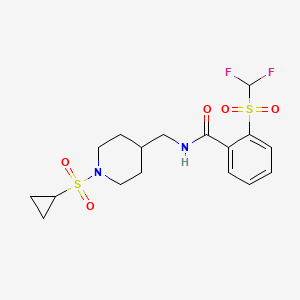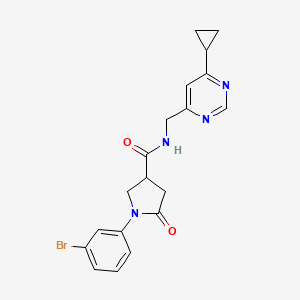
1-(3-bromophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-bromophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H19BrN4O2 and its molecular weight is 415.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research indicates that compounds similar to 1-(3-bromophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide demonstrate significant antimicrobial properties. For example, a study conducted by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of various thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, demonstrating in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, Laxmi, Ravi, and Nath (2019) synthesized substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives, revealing considerable antibacterial and antifungal activities (Laxmi, Ravi, & Nath, 2019).
Anticancer and Anti-inflammatory Applications
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, showing potential as anticancer and anti-5-lipoxygenase agents. This suggests the potential of related compounds in cancer therapy and inflammation control (Rahmouni et al., 2016).
Antiviral Activities
The compound's structure is akin to those used in antiviral research. Hocková et al. (2003) investigated 2,4-diamino-6-hydroxypyrimidines substituted at position 5, which showed significant antiretroviral activity in cell culture, particularly against human immunodeficiency virus (HIV) (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Applications in Chemical Synthesis
The pyrimidine and pyrrolidine moieties in the compound's structure have been extensively used in chemical synthesis. For example, research by Bakhite, Abdel-rahman, and Al-Taifi (2004) involved synthesizing various pyridothienopyrimidine derivatives, demonstrating the broad utility of such structures in chemical synthesis (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Properties
IUPAC Name |
1-(3-bromophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c20-14-2-1-3-16(7-14)24-10-13(6-18(24)25)19(26)21-9-15-8-17(12-4-5-12)23-11-22-15/h1-3,7-8,11-13H,4-6,9-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYZIXLVZKWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2521681.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2521682.png)
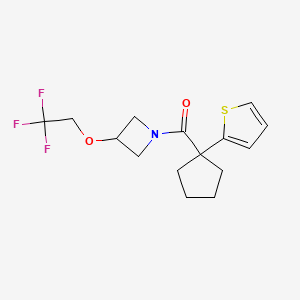
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2521684.png)
![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2521687.png)
![1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521688.png)
